molecular formula C23H25FN4O4 B2463239 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide CAS No. 923146-10-5

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide

Número de catálogo B2463239
Número CAS: 923146-10-5
Peso molecular: 440.475
Clave InChI: NRQCUZWUOGRYEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O4 and its molecular weight is 440.475. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Agonists for ORL1 Receptor : Research by Röver et al. (2000) explored compounds related to triazaspirodecanone, similar in structure to the compound , as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and moderate to good selectivity versus opioid receptors, and behave as full agonists in biochemical assays (Röver et al., 2000).

  • Tachykinin NK2 Receptor Antagonists : A study by Smith et al. (1995) reported on spiropiperidines, which share structural similarities with the compound . These compounds showed significant affinity for the tachykinin NK2 receptor in a rat colon binding assay and displayed antagonist activity in guinea pig trachea (Smith et al., 1995).

  • Potential Antipsychotic Agents : Wise et al. (1985) examined compounds including triazaspirodecanones for their antipsychotic profiles in pharmacological test models. These compounds showed promising results in behavioral tests predictive of antipsychotic efficacy (Wise et al., 1985).

  • Antiviral Evaluation : A study by Apaydın et al. (2020) focused on spirothiazolidinone derivatives, similar in structure to the compound , for their antiviral activity. These compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the versatility of this scaffold for developing antiviral molecules (Apaydın et al., 2020).

  • Anxiolytic-like Properties : Research by Wichmann et al. (2000) on triazaspirodecanone derivatives found one compound to exhibit anxiolytic-like effects in vivo, confirming the effects observed with the OFQ peptide in rats (Wichmann et al., 2000).

  • Anticonvulsant Agents : Liu et al. (2016) synthesized benzothiazole derivatives with structural similarities to the compound and evaluated them for anticonvulsant activity. The compounds showed potent anticonvulsant activities with lower neurotoxicity, suggesting their potential as anticonvulsant agents (Liu et al., 2016).

  • Antioxidant and Anti-inflammatory Compounds : A study by Koppireddi et al. (2013) on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed good antioxidant activity and excellent anti-inflammatory activity, indicating potential for such compounds in these areas (Koppireddi et al., 2013).

  • Opioid Receptor Modulators : A 2005 study by Jordan et al. investigated a series of biarylalkyl triazaspirodecanones for their activity at opioid and ORL-1 receptors. These compounds, structurally related to the compound , showed enhanced affinity for the mu-opioid receptor (Jordan et al., 2005).

Propiedades

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4/c1-32-19-5-3-2-4-18(19)25-20(29)15-27-12-10-23(11-13-27)21(30)28(22(31)26-23)14-16-6-8-17(24)9-7-16/h2-9H,10-15H2,1H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQCUZWUOGRYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.